Synthesis and Characterization of Methyl Undecanoate-d21: A Technical Guide
Synthesis and Characterization of Methyl Undecanoate-d21: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl undecanoate-d21, a deuterated form of methyl undecanoate. This isotopically labeled compound serves as a valuable internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), particularly in pharmacokinetic and metabolic studies.[1] The substitution of hydrogen with deuterium (B1214612) atoms provides a distinct mass difference, allowing for precise differentiation from the endogenous, non-labeled compound.
Physicochemical Properties
A summary of the key physicochemical properties of both Methyl undecanoate and its deuterated analog, Methyl undecanoate-d21, is presented in Table 1. This data is essential for understanding the behavior of the compound in various analytical and experimental settings.
| Property | Methyl Undecanoate | Methyl Undecanoate-d21 |
| CAS Number | 1731-86-8[2] | 1219804-96-2[3] |
| Molecular Formula | C₁₂H₂₄O₂[2] | C₁₂H₃D₂₁O₂[3] |
| Molecular Weight | 200.32 g/mol [2] | 221.45 g/mol |
| Appearance | Colorless to pale yellow liquid | Not specified, expected to be a colorless liquid |
| Boiling Point | 247-249 °C | Not specified, expected to be similar to the non-deuterated form |
| Density | 0.872 g/mL at 25 °C | Not specified, expected to be slightly higher than the non-deuterated form |
| Refractive Index | n20/D 1.429 | Not specified, expected to be similar to the non-deuterated form |
Synthesis of Methyl Undecanoate-d21
The synthesis of Methyl undecanoate-d21 is not extensively detailed in publicly available literature. However, based on standard organic chemistry principles and the commercial availability of the deuterated starting material, the most logical and common synthetic route is the acid-catalyzed esterification of Undecanoic acid-d21 with methanol (B129727).
Proposed Synthetic Workflow
The synthesis can be visualized as a two-step process, starting from the deuterated carboxylic acid.
Experimental Protocol (Proposed)
This protocol is a generalized procedure based on the common methods for Fischer esterification. Optimization of reaction conditions may be necessary to achieve high yields and purity.
Materials:
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Undecanoic acid-d21
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Anhydrous methanol (CH₃OH)
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Concentrated sulfuric acid (H₂SO₄) or other suitable acid catalyst
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Anhydrous sodium sulfate (B86663) (Na₂SO₄)
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Saturated sodium bicarbonate solution (NaHCO₃)
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Brine (saturated NaCl solution)
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Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Undecanoic acid-d21 in an excess of anhydrous methanol.
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Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
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Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
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Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
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Extraction: Extract the product into an organic solvent such as diethyl ether or ethyl acetate. Wash the organic layer sequentially with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
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Purification: The crude product can be further purified by vacuum distillation or column chromatography to obtain pure Methyl undecanoate-d21.
Characterization of Methyl Undecanoate-d21
Comprehensive characterization is crucial to confirm the identity, purity, and isotopic enrichment of the synthesized Methyl undecanoate-d21. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with Gas Chromatography (GC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation. For Methyl undecanoate-d21, ¹H NMR, ¹³C NMR, and ²H NMR would provide complementary information.
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¹H NMR: Due to the extensive deuteration of the undecanoyl chain, the ¹H NMR spectrum of Methyl undecanoate-d21 is expected to be significantly simplified compared to its non-deuterated counterpart. The most prominent signal would be from the non-deuterated methyl ester group (-OCH₃). Any residual proton signals on the fatty acid chain would indicate incomplete deuteration.
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¹³C NMR: The ¹³C NMR spectrum will show signals for all twelve carbon atoms. The chemical shifts are not significantly affected by deuteration, but the signals for deuterated carbons will appear as multiplets due to C-D coupling and will have lower intensity due to the absence of the Nuclear Overhauser Effect (NOE) from attached protons.
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²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing information about the positions and extent of deuteration. Each chemically distinct deuterium atom will give rise to a signal, confirming the isotopic labeling pattern.
Expected ¹H and ¹³C NMR Data (Based on non-deuterated analog):
| Assignment | ¹H Chemical Shift (ppm, CDCl₃) (Non-deuterated) | ¹³C Chemical Shift (ppm, CDCl₃) (Non-deuterated) | Expected in Methyl undecanoate-d21 |
| -CH ₃ (terminal) | ~0.88 (t) | ~14.1 | Signal absent in ¹H NMR |
| -(CH ₂)₈- | ~1.26 (m) | ~22.7, 25.0, 29.1, 29.2, 29.3, 29.4, 31.9 | Signals absent in ¹H NMR |
| -CH ₂-COO- | ~2.30 (t) | ~34.1 | Signal absent in ¹H NMR |
| -O-CH ₃ | ~3.67 (s) | ~51.4 | Prominent singlet in ¹H NMR |
| C =O | - | ~174.3 | Signal present in ¹³C NMR |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, which is critical for confirming the isotopic enrichment.
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Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the most common technique for the analysis of fatty acid methyl esters. The electron ionization (EI) mass spectrum of Methyl undecanoate-d21 would show a molecular ion (M⁺) peak at m/z 221, corresponding to the mass of the deuterated molecule. The fragmentation pattern would be similar to that of the non-deuterated analog, but with fragment ions shifted by the mass of the incorporated deuterium atoms. The isotopic purity can be assessed by the relative intensities of the molecular ions of the fully deuterated species and any partially deuterated or non-deuterated species present.
Expected Key Mass Spectral Fragments:
| Fragment | Non-deuterated (m/z) | Expected for -d21 (m/z) |
| [M]⁺ | 200 | 221 |
| [M-31]⁺ (-OCH₃) | 169 | 190 |
| [M-43]⁺ (-C₃H₇) | 157 | Not directly comparable |
| McLafferty rearrangement | 74 | 74 (if the ester group is not deuterated) |
Experimental Workflow for Characterization
The following diagram illustrates a typical workflow for the characterization of synthesized Methyl undecanoate-d21.
